
Tris(isopropylcyclopentadienyl)terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl)terbium typically involves the reaction of terbium chloride with isopropylcyclopentadienyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Companies like Ereztech and Sigma-Aldrich manufacture and sell this compound in various packaging options, including glass ampules and metal ampules .
Chemical Reactions Analysis
Types of Reactions: Tris(isopropylcyclopentadienyl)terbium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form terbium oxides.
Substitution: It can participate in substitution reactions where the isopropylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halides and other organometallic compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Terbium oxides.
Substitution: Various terbium complexes depending on the substituting ligands.
Scientific Research Applications
Tris(isopropylcyclopentadienyl)terbium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(isopropylcyclopentadienyl)terbium involves its interaction with molecular targets through its organometallic framework. The terbium ion can coordinate with various ligands, leading to changes in its electronic structure and reactivity. This coordination is crucial for its luminescent properties, where energy transfer processes between the terbium ion and the ligands result in visible light emission .
Comparison with Similar Compounds
- Tris(tetramethylcyclopentadienyl)terbium
- Tris(acetylacetonato)(1,10-phenanthroline)terbium
- Tris(cyclopentadienyl)terbium
Comparison: Tris(isopropylcyclopentadienyl)terbium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
312696-25-6 |
|---|---|
Molecular Formula |
C24H33Tb |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-propan-2-ylcyclopenta-1,3-diene;terbium(3+) |
InChI |
InChI=1S/3C8H11.Tb/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
InChI Key |
WJLSTRBHHGHGIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Tb+3] |
Canonical SMILES |
CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.[Tb+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3123709.png)
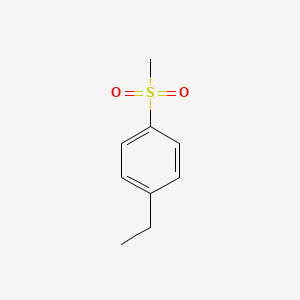
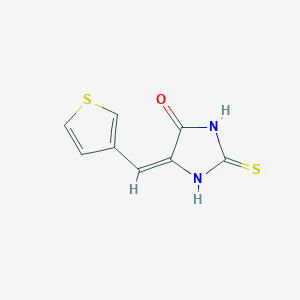
![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)
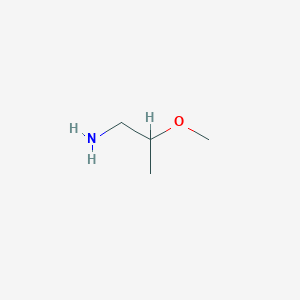
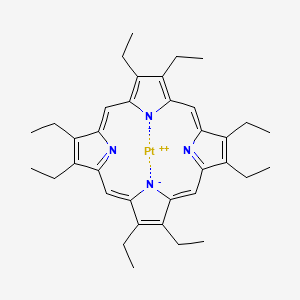
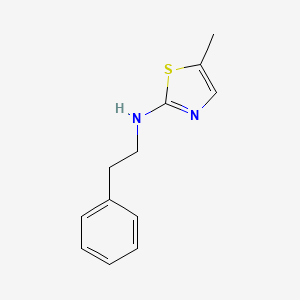
![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)

![3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid](/img/structure/B3123793.png)

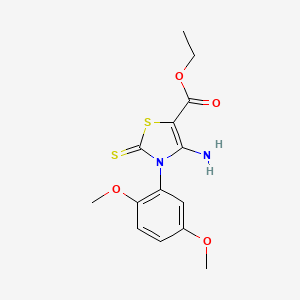

![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)
